b-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(bR)-1H-pyrazole-1-propanenitrile,(2Z)-2-butenedioate)
Description
The compound “(βR)-β-cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole-1-propanenitrile, (2Z)-2-butenedioate” is a salt form of the Janus kinase (JAK) inhibitor ruxolitinib, a therapeutic agent primarily used for myelofibrosis and polycythemia vera . The core structure of ruxolitinib consists of a pyrrolo[2,3-d]pyrimidine scaffold linked to a pyrazole ring, a cyclopentyl group, and a propanenitrile side chain. The stereochemistry at the β-position is specified as the (R)-enantiomer, which is critical for its biological activity .
The (2Z)-2-butenedioate (fumarate) counterion enhances the compound’s physicochemical properties, such as solubility and stability, which are vital for pharmaceutical formulation. Ruxolitinib’s free base (CAS: 941678-49-5) and its salt forms—including phosphate (CAS: 1092939-17-7), sulfate (CAS: 1092939-16-6), and butenedioate—are distinguished by their counterions, which modulate pharmacokinetics and bioavailability .
Properties
Molecular Formula |
C21H22N6O4 |
|---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;(3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile |
InChI |
InChI=1S/C17H18N6.C4H4O4/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16;5-3(6)1-2-4(7)8/h6,8-12,15H,1-5H2,(H,19,20,21);1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-;/m1./s1 |
InChI Key |
WOJBKXOVBVZSET-HFNHQGOYSA-N |
Isomeric SMILES |
C1CCC(C1)[C@@H](CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
Synthesis Overview
The synthesis of b-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(bR)-1H-pyrazole-1-propanenitrile involves several key steps:
Formation of the Pyrazole Ring : The initial step typically involves the formation of the pyrazole ring through the reaction of appropriate precursors.
Cyclopentyl Group Introduction : The cyclopentyl moiety is introduced via nucleophilic substitution reactions or cyclization methods.
Pyrrolopyrimidine Core Synthesis : The pyrrolopyrimidine core can be synthesized using multi-step reactions involving condensation and cyclization.
Final Coupling and Functionalization : The final product is obtained by coupling the intermediates and introducing the nitrile and butenedioate functionalities.
Detailed Synthetic Pathways
Pyrazole Formation
The pyrazole ring can be synthesized from hydrazine derivatives and α,β-unsaturated carbonyl compounds through a condensation reaction:
$$
\text{Hydrazine} + \text{α,β-unsaturated carbonyl} \rightarrow \text{Pyrazole}
$$
This step often requires specific conditions such as controlled temperature and the presence of catalysts to enhance yield.
Cyclopentyl Group Introduction
The cyclopentyl group may be introduced via:
- Nucleophilic Substitution : Using cyclopentyl halides in the presence of bases.
$$
\text{Cyclopentyl halide} + \text{Base} \rightarrow \text{Cyclopentyl-substituted product}
$$
Pyrrolopyrimidine Core Synthesis
The synthesis of the pyrrolopyrimidine core can involve:
- Condensation Reactions : Between pyrrole derivatives and pyrimidine precursors.
$$
\text{Pyrrole} + \text{Pyrimidine precursor} \rightarrow \text{Pyrrolopyrimidine}
$$
This step may also require specific solvents and temperature control to ensure proper formation.
Final Product Formation
The final coupling reaction can be achieved through various methods including:
- Cross-Coupling Reactions : Such as Suzuki or Buchwald-Hartwig reactions.
$$
\text{Intermediate} + \text{Reagent} \rightarrow \text{Final product}
$$
This step is crucial for achieving the desired stereochemistry and functional groups.
Purification Techniques
Purification of b-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(bR)-1H-pyrazole-1-propanenitrile typically involves:
- Column Chromatography : Utilizing solvents like ethyl acetate/hexane for effective separation of products from unreacted materials.
| Technique | Solvent System | Purpose |
|---|---|---|
| Column Chromatography | Ethyl acetate/Hexane | Purification of intermediates |
| Recrystallization | Ethanol/Water | Final purification for solid form |
Chemical Reactions Analysis
Types of Reactions
b-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(bR)-1H-pyrazole-1-propanenitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific functional groups on the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
b-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(bR)-1H-pyrazole-1-propanenitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular signaling pathways.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit protein kinases involved in cell proliferation and survival.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific protein kinases, such as Protein Kinase B (PKB or Akt). By binding to the active site of these kinases, it prevents their activation and subsequent phosphorylation of downstream targets. This inhibition disrupts cellular signaling pathways that promote cell proliferation and survival, leading to the suppression of tumor growth .
Comparison with Similar Compounds
Ruxolitinib Salt Forms
Ruxolitinib is marketed in various salt forms to optimize drug delivery. Key comparisons include:
*Note: Fumarate salts generally enhance solubility compared to free bases due to ionic interactions .
Other JAK Inhibitors
For example:
- Tofacitinib : Lacks the cyclopentyl group but includes a piperidine moiety, resulting in distinct JAK1/3 selectivity .
- Baricitinib : Features a pyrrolopyrimidine core with a sulfonamide group, altering bioavailability and half-life .
Pharmacological and Industrial Relevance
- Ruxolitinib Phosphate : The only FDA-approved form (Jakafi®), demonstrating efficacy in myelofibrosis with a 52% reduction in spleen volume observed in clinical trials .
Biological Activity
b-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(bR)-1H-pyrazole-1-propanenitrile, also known as a derivative of ruxolitinib, is a compound with significant biological activity, particularly as a Janus kinase (JAK) inhibitor. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.
- Molecular Formula : C19H19F3N6O2
- Molecular Weight : 420.4 g/mol
- CAS Number : 941678-50-8
The primary mechanism of action for this compound involves the inhibition of JAK1 and JAK2 kinases. These kinases are crucial in the JAK-STAT signaling pathway, which regulates various cellular processes including cell proliferation, differentiation, and apoptosis. By inhibiting these kinases, the compound can modulate immune responses and has potential applications in treating various diseases.
Biological Activity
- Enzyme Inhibition : The compound acts as a selective inhibitor of JAK1 and JAK2 enzymes. This inhibition disrupts the signaling pathways that lead to inflammatory responses and cell growth in certain cancers.
- Antitumor Activity : Research indicates that b-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(bR)-1H-pyrazole-1-propanenitrile can induce apoptosis in cancer cells by inhibiting pathways that promote survival and proliferation. In vitro studies have shown effectiveness against various cancer cell lines.
- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by downregulating cytokine production and inhibiting immune cell activation, making it a candidate for treating autoimmune diseases.
Table 1: Summary of Key Studies
Detailed Findings
- Study on Cancer Cell Lines : A study published in Cancer Research demonstrated that treatment with the compound led to a 60% reduction in cell viability in human leukemia cell lines after 48 hours of exposure.
- Autoimmune Disease Models : In murine models of rheumatoid arthritis, administration of the compound resulted in decreased inflammation markers and joint swelling, highlighting its therapeutic potential for autoimmune conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
